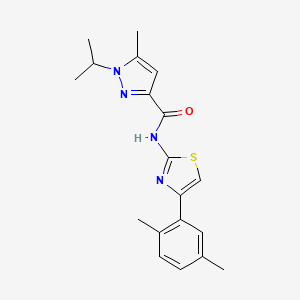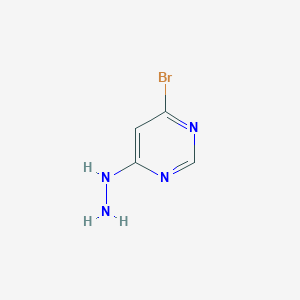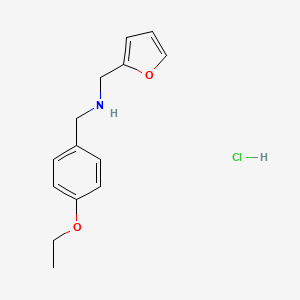![molecular formula C24H27FN2O2S B2945720 N-{3-[(4-Fluorophenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide CAS No. 622802-51-1](/img/structure/B2945720.png)
N-{3-[(4-Fluorophenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{3-[(4-Fluorophenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide is a useful research compound. Its molecular formula is C24H27FN2O2S and its molecular weight is 426.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound is a member of the fentanyl analogues , which are primarily known to target the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and reward.
Mode of Action
As an analogue of fentanyl, this compound likely interacts with its targets, the opioid receptors, by mimicking the action of endogenous opioids. It binds to these receptors and triggers a series of intracellular events, leading to the inhibition of pain signal transmission .
Biochemical Pathways
The compound, being a fentanyl analogue, is anticipated to affect the opioidergic pathways . Upon binding to the opioid receptors, it can inhibit the release of GABA, a neurotransmitter that normally inhibits the release of dopamine. This inhibition leads to an increase in dopamine levels, resulting in analgesic effects and feelings of euphoria .
Pharmacokinetics
Metabolism of fentanyl analogues generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation. Phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with opioid receptors. This interaction leads to changes in neuronal activity, resulting in potent analgesic effects and potential alteration of mood and perception .
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of the compound. Additionally, individual factors such as genetic variations in opioid receptors or metabolic enzymes can also impact the compound’s action .
Properties
IUPAC Name |
N-[3-[(4-fluorophenyl)-(4-methylpiperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O2S/c1-15-10-12-27(13-11-15)22(18-6-8-19(25)9-7-18)21-16(2)17(3)30-24(21)26-23(28)20-5-4-14-29-20/h4-9,14-15,22H,10-13H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMZPJPIUFLWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(SC(=C3C)C)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-methoxyphenyl)-4-(1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2945638.png)
![Ethyl 2-benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2945641.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(3,4-difluorophenyl)acetamide](/img/structure/B2945645.png)



![Ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate](/img/structure/B2945652.png)

![Diethyl 5-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2945654.png)

![(4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid](/img/structure/B2945656.png)


![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2945661.png)
